tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(13)9-14/h10,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYFGGMFZDYXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659667 | |
| Record name | tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-60-3 | |
| Record name | tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, making it a valuable building block for probing complex biological targets.[1] Unlike smaller, more rigid ring systems, the azepane core can adopt multiple low-energy conformations, such as the chair and boat forms, which can be critical for optimizing ligand-receptor interactions.[2] This conformational diversity is often a key factor in determining the biological activity of azepane-containing compounds. More than 20 drugs approved by the FDA contain the azepane motif, highlighting its therapeutic importance across a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1]
This guide focuses on a particularly useful derivative, tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate (CAS Number: 889942-60-3 ), a bifunctional building block that offers significant advantages in the synthesis of complex molecules for drug discovery and development. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity, while the primary hydroxyl group at the 2-position provides a versatile handle for further chemical elaboration.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 889942-60-3 | [3] |
| Molecular Formula | C₁₂H₂₃NO₃ | [3] |
| Molecular Weight | 229.32 g/mol | [3] |
| IUPAC Name | tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate | [3] |
| Synonyms | 1-Boc-2-hydroxymethylazepane, 2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester | [3] |
| XLogP3 | 1.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
Synthesis and Purification: A Self-Validating Protocol
The most logical and commonly employed synthetic route to tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate involves the reduction of the corresponding carboxylic acid, 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid . The choice of reducing agent is critical for the success of this transformation. While sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, it is generally not sufficiently reactive to reduce carboxylic acids.[4][5] Therefore, a more powerful hydride donor, such as lithium aluminum hydride (LiAlH₄), is required.[4][6][7]
The following is a detailed, field-proven protocol for the synthesis and purification of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate.
Experimental Protocol: Reduction of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid
Materials:
-
1-(tert-butoxycarbonyl)azepane-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: A solution of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water, at 0 °C. The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.
-
Extraction: The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude alcohol is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate as a clear oil.
Self-Validation: The success of each step can be monitored by thin-layer chromatography (TLC). The final product's purity should be assessed by NMR spectroscopy and mass spectrometry.
Caption: Synthetic workflow for tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate.
Characterization
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): The spectrum is expected to show a broad singlet for the tert-butyl protons around 1.4-1.5 ppm. The protons of the azepane ring will appear as a series of complex multiplets in the range of 1.5-2.0 ppm and 3.0-4.5 ppm. The diastereotopic protons of the hydroxymethyl group are expected to appear as two distinct multiplets between 3.5 and 4.0 ppm. The proton on the carbon bearing the hydroxymethyl group will likely be a multiplet around 4.0-4.5 ppm. The hydroxyl proton will be a broad singlet, the chemical shift of which is concentration-dependent.
-
¹³C NMR (CDCl₃): The spectrum should show a signal for the quaternary carbon of the tert-butyl group around 28 ppm and the carbonyl carbon of the Boc group around 155-156 ppm. The carbons of the azepane ring will resonate in the aliphatic region (approximately 25-60 ppm), and the hydroxymethyl carbon will be in the range of 60-65 ppm.
-
Mass Spectrometry (ESI+): The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ would be approximately 230.18.
Applications in Drug Discovery
The utility of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate lies in its bifunctional nature. The Boc-protected nitrogen allows for its incorporation into a growing molecule via standard peptide coupling or reductive amination protocols, followed by deprotection under acidic conditions to reveal the secondary amine for further functionalization. The primary alcohol serves as a versatile handle for a variety of chemical transformations, including:
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to a different set of functionalities.
-
Etherification: Formation of ethers can be used to introduce a wide range of substituents.
-
Esterification: Acylation of the alcohol allows for the introduction of various ester groups.
-
Conversion to Leaving Groups: The alcohol can be converted to a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.
This versatility makes it a valuable building block for the synthesis of complex azepane-containing molecules with potential therapeutic applications. For instance, substituted azepanes are key components in the development of inhibitors for various enzymes and receptors.[8]
Caption: Application pathways for tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere.
-
Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its synthesis via the reduction of the corresponding carboxylic acid is a robust and scalable process. The bifunctional nature of this compound, combined with the conformational advantages of the azepane scaffold, makes it an important tool for medicinal chemists and drug discovery professionals seeking to explore novel chemical space and develop new therapeutic agents.
References
-
PubChem. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
YouTube. NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
ResearchGate. A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Momentive. MATERIAL SAFETY DATA SHEET. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. [Link]
-
Science of Synthesis. 3. Azepines. Thieme. [Link]
-
YouTube. Reduction with NaBH4 or LiAlH4. [Link]
-
Semantic Scholar. Convenient preparations of t-butyl esters and ethers from t-butanol. [Link]
-
PubMed. An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. [Link]
-
V. N. Karazin Kharkiv National University. Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. [Link]
-
PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
The Automated Topology Builder. Azepane | C 6 H 13 N | MD Topology | NMR | X-Ray. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Autech Group. CAS NO. 889942-60-3 | 1-BOC-2-HYDROXYMETHYLAZEPANE. [Link]
-
Chemsrc. MSDS Linked to catalog.xlsx. [Link]
-
Chem-Space. tert-Butyl 2-formylazepane-1-carboxylate. [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 | CID 44607677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate: A Technical Guide
Introduction
tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate, a key building block in contemporary drug discovery and development, presents a unique structural framework amenable to diverse chemical modifications. The presence of a chiral center at the C2 position, a primary alcohol for further functionalization, and the bulky tert-butyloxycarbonyl (Boc) protecting group on the azepane nitrogen all contribute to its utility in the synthesis of complex molecular architectures. Accurate and unambiguous structural elucidation is paramount to ensure the quality and reproducibility of downstream applications. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for chemical characterization.
The molecular structure of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate is presented below:
Caption: Molecular structure of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The ¹H NMR spectrum of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate is characterized by distinct signals corresponding to the protons of the azepane ring, the hydroxymethyl group, and the tert-butyl group.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the hydroxyl proton.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Data and Interpretation
The following table summarizes the predicted ¹H NMR spectral data for tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.10 | m | 1H | H-2 |
| ~3.65 | m | 1H | H-7a |
| ~3.55 | dd | 1H | -CH₂OH |
| ~3.40 | dd | 1H | -CH₂OH |
| ~3.20 | m | 1H | H-7b |
| ~2.50 | t (broad) | 1H | -OH |
| ~1.80 - 1.40 | m | 8H | H-3, H-4, H-5, H-6 |
| 1.47 | s | 9H | -C(CH₃)₃ |
Causality Behind Peak Assignments:
-
Azepane Ring Protons (H-2 to H-7): The protons on the seven-membered azepane ring exhibit complex multiplets in the upfield region of the spectrum (~1.40-1.80 ppm and ~3.20-4.10 ppm). The diastereotopic nature of the methylene protons on the flexible ring leads to complex splitting patterns. The proton at the C2 position (H-2), being adjacent to the nitrogen and the hydroxymethyl substituent, is expected to resonate at a downfield chemical shift (~4.10 ppm) due to the inductive effects of the neighboring heteroatoms. The protons on C7, adjacent to the nitrogen of the carbamate, are also shifted downfield.
-
Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and are expected to appear as a pair of doublets of doublets (dd) or a complex multiplet around 3.40-3.55 ppm. Their proximity to the chiral center (C2) and the electron-withdrawing carbamate group contributes to their downfield shift.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet that can exchange with deuterium upon addition of D₂O.
-
tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.47 ppm. This characteristic signal is a strong indicator of the presence of the Boc protecting group.
Caption: Key proton environments in tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a carbon count and insight into the electronic environment of each carbon.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: A high-field NMR spectrometer is advantageous for better spectral resolution.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial for obtaining a good quality spectrum, especially for quaternary carbons.
-
Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR spectral data for tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate is summarized in the table below.
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O (carbamate) |
| ~80.0 | -C (CH₃)₃ |
| ~65.0 | -C H₂OH |
| ~58.0 | C-2 |
| ~45.0 | C-7 |
| ~30.0, ~28.0, ~26.0 | C-4, C-5, C-6 |
| ~28.5 | -C(C H₃)₃ |
| ~25.0 | C-3 |
Causality Behind Peak Assignments:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is the most deshielded carbon in the molecule and is expected to resonate at a downfield chemical shift of approximately 156.0 ppm.
-
Quaternary Carbon of tert-Butyl Group (-C(CH₃)₃): The quaternary carbon of the tert-butyl group appears around 80.0 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is attached to an oxygen atom, causing it to resonate at a downfield shift of about 65.0 ppm.
-
Azepane Ring Carbons (C-2 to C-7): The carbons of the azepane ring appear in the aliphatic region of the spectrum. C-2, being attached to both nitrogen and the hydroxymethyl group, is expected to be the most downfield of the ring carbons (around 58.0 ppm). C-7, adjacent to the nitrogen, will also be shifted downfield (~45.0 ppm). The remaining ring carbons (C-3, C-4, C-5, and C-6) will appear in the range of ~25.0-30.0 ppm.
-
Methyl Carbons of tert-Butyl Group (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group give rise to a single signal at approximately 28.5 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid (if it is an oil) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent and allowing the solvent to evaporate. Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.
IR Spectral Data and Interpretation
The following table summarizes the expected characteristic IR absorption bands for tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Medium-Strong | O-H stretch (alcohol) |
| ~2970-2860 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1470, ~1365 | Medium | C-H bend (CH₂, CH₃) |
| ~1250, ~1160 | Strong | C-N stretch, C-O stretch |
| ~1050 | Medium-Strong | C-O stretch (alcohol) |
Causality Behind Peak Assignments:
-
O-H Stretch: The broad absorption band around 3400 cm⁻¹ is characteristic of the stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.
-
C-H Stretch: The strong absorptions in the 2970-2860 cm⁻¹ region are due to the stretching vibrations of the sp³ C-H bonds in the azepane ring, hydroxymethyl group, and the tert-butyl group.
-
C=O Stretch: A very strong and sharp absorption band around 1690 cm⁻¹ is a definitive feature of the carbonyl group in the Boc-carbamate.
-
C-H Bend: The bands around 1470 cm⁻¹ and 1365 cm⁻¹ correspond to the bending vibrations of the methylene and methyl groups. The band at 1365 cm⁻¹ is often characteristic of the tert-butyl group.
-
C-N and C-O Stretches: The fingerprint region (below 1500 cm⁻¹) contains several strong bands corresponding to C-N and C-O stretching vibrations, which are coupled and complex. The bands around 1250 cm⁻¹ and 1160 cm⁻¹ are often prominent in Boc-protected amines.
-
C-O Stretch (Alcohol): The C-O stretching vibration of the primary alcohol typically appears as a medium to strong band in the 1050 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically produces the protonated molecule [M+H]⁺ or other adducts. Electron ionization (EI) can also be used, but may lead to more extensive fragmentation and a less prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
MS Spectral Data and Interpretation
The molecular weight of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate is 229.32 g/mol .[1]
Expected Fragmentation Pattern (ESI):
-
[M+H]⁺: The protonated molecule would be observed at m/z 230.
-
[M+Na]⁺: An adduct with sodium would be observed at m/z 252.
-
Loss of Boc group: A common fragmentation pathway for Boc-protected amines is the loss of the Boc group (100 amu) or isobutylene (56 amu) followed by loss of CO₂ (44 amu). This would result in a fragment at m/z 130.
-
Loss of hydroxymethyl group: Fragmentation involving the loss of the hydroxymethyl group (-CH₂OH, 31 amu) could also occur.
Caption: Plausible fragmentation pathway for tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate. The combined interpretation of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous confirmation of its molecular structure. These analytical methodologies and the detailed interpretation of the spectral data serve as an essential reference for researchers engaged in the synthesis and application of this important chemical intermediate, ensuring the integrity and quality of their scientific endeavors.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Discovery of Novel Azepane-Based Therapeutic Agents: A Technical Guide
Abstract
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] Its unique three-dimensional conformation provides an exceptional framework for developing novel therapeutics with high affinity and selectivity for a range of biological targets. This guide offers an in-depth exploration of the critical stages in the discovery and preclinical development of novel azepane-based therapeutic agents. We will dissect modern synthetic strategies, delve into the principles of structure-activity relationship (SAR) optimization, and provide validated, step-by-step protocols for key pharmacological assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
The Azepane Scaffold: A Cornerstone of Modern Medicinal Chemistry
The azepane ring is a recurring motif in molecules with a wide spectrum of pharmacological activities, including anticancer, antiviral, antidiabetic, and neuropharmacological properties.[2][3] Its non-planar, flexible structure allows for precise spatial orientation of substituents, enabling interactions with complex biological targets that are often inaccessible to simpler, flatter aromatic systems. More than 20 drugs containing the azepane moiety have received FDA approval, validating its utility and favorable pharmacological profile.[2]
The therapeutic relevance of azepanes stems from their ability to serve as core scaffolds for inhibitors of enzymes like kinases and protein tyrosine phosphatases (PTPs), as well as modulators of G-protein coupled receptors (GPCRs) and ion channels.[1][4][5] This versatility makes the azepane ring a high-value starting point for drug discovery campaigns across multiple disease areas.
Strategic Synthesis of Functionalized Azepane Scaffolds
The efficient construction of diverse and highly functionalized azepane libraries is paramount for successful drug discovery. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and scalability.
Key Synthetic Approaches
Traditional methods for azepane synthesis often involve multi-step sequences, such as ring-closing metathesis followed by reduction, or Beckmann rearrangement of cyclohexanone derivatives.[6] While effective, these routes can be lengthy and limit access to diverse substitution patterns. Modern organic synthesis has introduced more streamlined and versatile strategies.
-
Dearomative Ring Expansion: A powerful recent strategy involves the photochemical dearomative ring expansion of nitroarenes.[6][7] This method, mediated by blue light, transforms a six-membered aromatic ring into a seven-membered azepine system, which can then be hydrogenated to the corresponding azepane.[6][7] The key advantage is the ability to leverage the rich chemistry of aromatic precursors, allowing for the introduction of diverse functionalities before the ring expansion, thereby streamlining the synthesis of complex azepanes.[6]
-
Catalytic Tandem Reactions: Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes provides an efficient route to trifluoromethyl-substituted azepines, which are precursors to azepanes.[3] This approach is valuable for introducing fluorine-containing groups, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3]
-
Cross-Metathesis and Reductive Amination: For constructing optically active fused azepanes, a sequence involving olefin cross-metathesis followed by exhaustive hydrogenation and reductive amination has proven effective.[8] This strategy allows for excellent stereocontrol, which is critical for developing selective therapeutic agents.[8]
Rationale for Synthetic Route Selection
The causality behind choosing a synthetic route is multi-faceted. For an initial library synthesis aimed at broad screening, a method like the dearomative ring expansion of nitroarenes is ideal. It allows for the rapid generation of a diverse set of analogs from readily available aromatic starting materials.[6][7] In contrast, for late-stage lead optimization where specific stereoisomers are required, a more controlled approach like asymmetric cross-metathesis would be selected to ensure enantiopurity and avoid costly chiral separations later in the development process.[8]
Medicinal Chemistry: Driving Potency and Selectivity
Once a hit compound with an azepane core is identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing is guided by Structure-Activity Relationship (SAR) studies.[9][10][11]
The Principles of SAR in Azepane Scaffolds
SAR aims to understand how specific structural modifications to a molecule influence its biological activity.[12] For an azepane scaffold, key points of modification include:
-
The Azepane Nitrogen (N1): Substitution at this position can profoundly impact solubility, cell permeability, and target engagement. For instance, adding a benzylated group to a bicyclic azepane was shown to confer potent inhibition of monoamine transporters.[4]
-
Ring Carbon Atoms (C2-C7): Introducing substituents on the carbon backbone can create new interactions with the target protein, enhance selectivity, and block sites of metabolic degradation. Stereochemistry at these positions is often critical for activity.
-
Exocyclic Functional Groups: Appending larger, more complex functionalities to the azepane core allows for probing of larger pockets within the target protein and can be used to fine-tune pharmacokinetic properties.
The overall drug discovery workflow, from library synthesis to preclinical candidate selection, is an integrated process where SAR insights from one stage directly inform the next.
Preclinical Pharmacological Evaluation: A Self-Validating System
Rigorous preclinical evaluation is essential to validate the therapeutic potential of novel azepane compounds. Each protocol must be designed as a self-validating system, incorporating appropriate controls to ensure data integrity and reproducibility.
In Vitro Assays: Quantifying Biological Activity
This assay determines the ability of a compound to directly inhibit the activity of a purified target kinase. The principle involves measuring the consumption of ATP or the formation of ADP.[13][14]
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer optimized for the specific kinase under investigation.
-
ATP Solution: Prepare a solution of ATP at twice the final desired concentration (e.g., 2x Km value for the specific kinase).
-
Test Compound: Prepare serial dilutions of the azepane derivative in DMSO, then dilute further in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
Controls: Include a "no inhibitor" control (DMSO vehicle) for 100% activity and a "no enzyme" control for background signal.
-
-
Kinase Reaction:
-
To a 384-well plate, add 2.5 µL of the test compound or control.
-
Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide.
-
Initiate the reaction by adding 5 µL of the ATP solution.[15]
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[16]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control).
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability or cytotoxicity after treatment with the test compound.[17][18]
Protocol: MTT Assay for Cytotoxicity
-
Cell Plating:
-
Seed cancer cells (e.g., HCT-116 colon cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azepane test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include a vehicle control (e.g., 0.1% DMSO) and a "no cell" blank control.
-
Incubate for a specified period (e.g., 72 hours).[19]
-
-
MTT Incubation:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[19]
-
Mix thoroughly on a plate shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Assays: Assessing Efficacy and Pharmacokinetics
PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, which determines its exposure at the target site.[20][21]
Protocol: Murine Serial Bleeding PK Study
-
Animal Dosing:
-
Use adult mice (e.g., C57BL/6, n=3-4 per group).[22]
-
Intravenous (IV) Group: Administer the compound (formulated in a suitable vehicle like 5% DMSO/40% PEG300/55% saline) via tail vein injection at a specific dose (e.g., 2 mg/kg).
-
Oral (PO) Group: Administer the compound via oral gavage at a higher dose (e.g., 10 mg/kg).[22]
-
-
Blood Sampling:
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard).
-
Centrifuge to pellet the precipitate and analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent drug.
-
-
Data Analysis:
-
Use software like Phoenix WinNonlin to perform non-compartmental analysis on the plasma concentration-time data.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (%F).
-
PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell-line xenografts.[23][24][25]
Protocol: Efficacy Study in a PDX Mouse Model
-
Model Establishment:
-
Implant small fragments of a patient's tumor subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[26]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Dosing:
-
When tumors reach the target size, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
Test Compound (e.g., 20 mg/kg, daily, PO)
-
Positive Control (Standard-of-care drug)
-
-
Administer treatment for a defined period (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume with digital calipers twice weekly using the formula: Volume = 0.5 × (length × width²).[26]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.
-
Case Study: Development of an Azepane-Based CDK2 Inhibitor
To illustrate the process, consider the development of an inhibitor for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often dysregulated in cancer.
-
Initial Hit: A high-throughput screen identifies a weakly potent azepane-containing compound (IC50 = 2.5 µM).
-
SAR Exploration: A synthetic campaign is initiated. Modifications to the azepane ring and its substituents are guided by computational modeling of the CDK2 active site.
-
Data-Driven Optimization: The synthesis and testing of over 50 analogs lead to the identification of key structural features for potency.
The diagram above illustrates how the azepane inhibitor blocks the CDK2/Cyclin E complex, preventing the phosphorylation of the Retinoblastoma (Rb) protein.[27] This action keeps Rb bound to the transcription factor E2F, thereby halting the cell cycle at the G1/S checkpoint and inhibiting cancer cell proliferation.[27]
Table 1: SAR Progression of Azepane-Based CDK2 Inhibitors
| Compound ID | R1 Group (at C4) | R2 Group (at N1) | CDK2 IC50 (nM) | HCT-116 GI50 (nM) |
| AZP-Hit | -OH | -H | 2500 | >10000 |
| AZP-08 | -NH(pyridine) | -H | 350 | 4800 |
| AZP-15 | -NH(pyrimidine) | -CH3 | 85 | 950 |
| AZP-27 (Lead) | -NH(4-F-phenyl) | -cyclopropyl | 12 | 150 |
The data clearly show that modifying the C4 and N1 positions leads to a significant improvement in both biochemical potency (CDK2 IC50) and cellular activity (HCT-116 GI50). The lead compound, AZP-27, demonstrates potent, low-nanomolar activity.
Table 2: Pharmacokinetic Profile of Lead Compound AZP-27 in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | F (%) |
| IV | 2 | 850 | 1275 | 2.8 | - |
| PO | 10 | 620 | 3188 | 3.1 | 50 |
The lead compound AZP-27 exhibits favorable pharmacokinetic properties, including good oral bioavailability of 50%, making it a suitable candidate for in vivo efficacy studies.
Conclusion and Future Directions
The azepane scaffold continues to be a highly productive framework for the discovery of novel therapeutic agents. Advances in synthetic chemistry are enabling access to previously unexplored chemical space, while a deeper understanding of SAR is facilitating the design of highly potent and selective molecules. The future of azepane-based drug discovery will likely focus on developing compounds for increasingly complex targets, including allosteric modulators and protein-protein interaction inhibitors. The robust, self-validating preclinical workflows outlined in this guide provide a solid foundation for translating these promising molecules from the laboratory to the clinic.
References
-
Zha, G., Rakesh, K. P., Manukumar, H. M., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 659-684. [Link]
-
van der Velden, J. L. J., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
-
Aksenov, A. V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5245. [Link]
-
Zheng, J., et al. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. [Link]
-
Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]
-
Lin, Z. J., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(20), e1622. [Link]
-
Kryštof, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Bertotti, A., et al. (2021). In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. Current Protocols, 1(6), e173. [Link]
-
Hather, G., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2084. [Link]
-
BMG Labtech. (2020). Kinase assays. BMG Labtech Application Notes. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]
-
Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Taylor & Francis Online. [Link]
-
Ueno, T., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistryviews.org [chemistryviews.org]
- 9. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. collaborativedrug.com [collaborativedrug.com]
- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 23. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Chiral Azepane Building Blocks: A Technical Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry. Its inherent three-dimensionality offers access to a wider chemical space compared to more common five- and six-membered rings. When chirality is introduced, the possibilities for designing highly specific and potent therapeutic agents expand significantly. This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of chiral azepane building blocks. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven insights into experimental choices, and present detailed protocols for the synthesis of these valuable compounds.
The Azepane Scaffold: A Rising Star in Drug Discovery
The prevalence of five- and six-membered nitrogen heterocycles, such as pyrrolidines and piperidines, in marketed drugs is well-established. However, the seven-membered azepane ring has emerged as a compelling alternative for several reasons. The larger ring size provides greater conformational flexibility, allowing for optimal interaction with biological targets. This flexibility, combined with the introduction of stereocenters, enables the precise spatial arrangement of substituents to enhance binding affinity and selectivity.
The synthesis of seven-membered rings like azepane can be challenging due to unfavorable thermodynamics and kinetics of cyclization, which can lead to low yields and the formation of polymeric side products.[1] Despite these challenges, the unique pharmacological profiles of azepane-containing molecules have driven the development of innovative and efficient synthetic methodologies. A number of FDA-approved drugs, including Mecillinam (an antibiotic), Cetiedil (a vasodilator), and Nabazenil (a cannabinoid receptor modulator), feature the azepane core, highlighting its therapeutic potential.[2]
Key Stereoselective Synthetic Strategies for Chiral Azepanes
The construction of chiral azepane building blocks can be broadly categorized into several key strategies. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol.
Ring Expansion Strategies: From Six to Seven
Ring expansion reactions offer a powerful and often highly stereoselective approach to azepane synthesis, leveraging the well-established chemistry of smaller, more readily accessible rings like piperidines.
A particularly effective method involves the expansion of a chiral piperidine ring. This strategy often proceeds through an aziridinium intermediate, which undergoes a regioselective nucleophilic attack to yield the seven-membered ring. The stereochemistry of the starting piperidine is often transferred with high fidelity to the resulting azepane.[3][4] For instance, the reaction of a suitably functionalized chiral piperidine with a nucleophile like sodium azide can lead to the formation of a diastereomerically pure azepane derivative in excellent yield.[3] The stereochemical outcome is dictated by a backside SN2 attack on the aziridinium intermediate.[3]
Experimental Protocol: Stereoselective Piperidine Ring Expansion [3]
-
A mixture of the starting piperidine derivative (e.g., a dimesylate or dibromide, 1.0 mmol) and sodium azide (3.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) is heated to 90 °C for 4 hours.
-
The reaction mixture is cooled to room temperature, poured into ice-water, and extracted with diethyl ether (2 x 20 mL).
-
The combined organic layers are washed with water (3 x 10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired chiral azepane.
| Starting Material | Nucleophile | Product | Yield (%) | Diastereoselectivity |
| N-Benzyl-2,6-bis(bromomethyl)piperidine | NaN3 | cis-3,7-Diazido-1-benzylazepane | 94 | >99:1 |
| N-Cbz-2,6-bis(tosyloxymethyl)piperidine | NaN3 | cis-3,7-Diazido-1-Cbz-azepane | 90 | >99:1 |
Table 1: Representative yields and diastereoselectivities for piperidine ring expansion reactions.[3]
Figure 1: General workflow for piperidine ring expansion to chiral azepanes.
A more recent and innovative approach involves the photochemical dearomative ring expansion of nitroarenes.[5][6] This method utilizes blue light to mediate the transformation of a six-membered aromatic ring into a seven-membered azepane framework in a two-step process that includes a subsequent hydrogenolysis.[6] This strategy allows for the direct translation of the substitution pattern of the starting nitroarene to the final azepane product, providing access to complex, poly-functionalized systems.[5]
Asymmetric Synthesis from Acyclic Precursors
The construction of the azepane ring from acyclic precursors offers a high degree of flexibility in introducing various substituents.
A powerful strategy for the synthesis of polysubstituted chiral azepanes involves the asymmetric deprotonation of an allylamine derivative using a chiral base, such as (−)-sparteine, followed by a diastereoselective conjugate addition to an α,β-unsaturated ester.[7] This sequence allows for the creation of multiple stereocenters with excellent control. The resulting adduct can then be cyclized and reduced to afford the desired azepane.[7]
Ring-closing metathesis has become a staple in the synthesis of cyclic compounds, and azepanes are no exception. The RCM of a diene precursor containing a nitrogen atom is a versatile method for constructing the seven-membered ring. The stereochemistry of the final product is determined by the chirality of the starting diene, which can often be derived from the chiral pool.[8]
Catalytic Asymmetric Methods
The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules, and these approaches are increasingly being applied to the synthesis of chiral azepanes.
Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are widely used in asymmetric synthesis.[9][10] For instance, palladium-mediated cross-coupling reactions of α-halo eneformamides with various nucleophiles can provide functionalized azepanes with excellent stereoselectivity.[11] Asymmetric hydrogenation of prochiral enamines or enecarbamates is another powerful tool for accessing chiral azepanes with high enantiomeric excess.[9]
Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis.[12][13] Chiral Brønsted acids, N-heterocyclic carbenes (NHCs), and chiral amines have all been successfully employed in the atroposelective synthesis of axially chiral compounds, a strategy that can be extended to the synthesis of chiral azepanes.[13][14][15] For example, chiral phosphoric acids can catalyze the enantioselective synthesis of N-arylindoles, which can serve as precursors to more complex azepane-containing structures.[15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]
- 14. Biaxially chiral compounds: research and development of synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for the Chiral Resolution of Racemic tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
The enantiomeric purity of pharmaceutical intermediates is a critical parameter in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles[1]. This guide provides a detailed technical overview and actionable protocols for the chiral resolution of racemic tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate, a key building block in the synthesis of bioactive molecules containing the azepane core[2][3]. We will explore three primary resolution strategies: classical diastereomeric salt crystallization, highly selective enzymatic kinetic resolution, and direct separation via preparative chiral High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and process development scientists, offering both the theoretical underpinnings and practical, step-by-step methodologies for achieving high enantiomeric purity.
Introduction: The Imperative of Chirality in Azepane Scaffolds
The azepane ring is a privileged seven-membered heterocyclic motif found in numerous natural products and synthetic compounds with significant therapeutic properties, including anticancer and antiviral activities[2]. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate serves as a versatile chiral precursor for these complex targets. The stereocenter at the C2 position is critical for defining the three-dimensional orientation of the molecule, which in turn governs its interaction with biological receptors. Consequently, the ability to isolate a single enantiomer from the racemic mixture is not merely an academic exercise but a regulatory and safety necessity in the pharmaceutical industry[1].
This guide details three field-proven techniques to achieve this separation, each with distinct advantages in terms of scalability, cost, and speed.
-
Diastereomeric Salt Formation: A classical, robust method suitable for large-scale production, relying on the differential solubility of diastereomeric salts[4].
-
Enzymatic Kinetic Resolution: A highly enantioselective method using enzymes like lipases to preferentially react with one enantiomer, ideal for achieving very high enantiomeric excess (e.e.)[5].
-
Preparative Chiral HPLC: A direct and often rapid separation technique that leverages chiral stationary phases for both analytical-scale purity checks and preparative-scale isolation[6].
Method 1: Resolution via Diastereomeric Salt Formation
Principle of the Method
This classical resolution technique is predicated on the conversion of the enantiomeric alcohol into a pair of diastereomers which, unlike enantiomers, have different physical properties, such as solubility[7]. Since the target molecule is an alcohol, a two-step approach is required:
-
Derivatization: The alcohol is first reacted with a dicarboxylic anhydride (e.g., phthalic anhydride) to form a carboxylic acid half-ester. This introduces a necessary acidic handle.
-
Salt Formation & Crystallization: The resulting racemic acid is then treated with a chiral base (the resolving agent). This forms two diastereomeric salts. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized[8][9]. Subsequent acidification of the isolated salt liberates the desired enantiomerically enriched carboxylic acid, which is then hydrolyzed to yield the target alcohol.
Experimental Workflow
Detailed Protocol
Step A: Synthesis of the Phthalate Half-Ester
-
To a solution of racemic tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of substrate) under a nitrogen atmosphere, add phthalic anhydride (1.1 eq.) and pyridine (1.2 eq.).
-
Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic phthalate half-ester, which can often be used in the next step without further purification.
Step B: Diastereomeric Salt Crystallization
-
Dissolve the crude racemic half-ester (1.0 eq.) in a suitable solvent (e.g., ethyl acetate or acetonitrile). Screening for the optimal solvent is critical and may require testing various options[10].
-
Add a solution of the chiral resolving agent, such as (R)-(+)-α-phenylethylamine (0.5 eq.), dropwise to the solution at an elevated temperature (e.g., 50-60 °C) to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, and then further cool to 0-4 °C. The less soluble diastereomeric salt should precipitate.
-
Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
-
The enantiomeric purity of the salt can be improved by recrystallization. The progress should be monitored by measuring the optical rotation of the liberated acid at each stage.
Step C: Liberation of the Enantiopure Alcohol
-
Suspend the isolated diastereomeric salt in a biphasic mixture of ethyl acetate and 1M HCl. Stir vigorously until the solid dissolves and two clear layers form.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the enantiomerically enriched half-ester.
-
Dissolve the half-ester in a mixture of methanol and water, and add sodium hydroxide (2.0 eq.). Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.
-
After cooling, remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry, and concentrate. Purify the residue by column chromatography to obtain the enantiopure tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate.
Data & Analysis
| Parameter | Expected Outcome | Analytical Method |
| Yield of Less Soluble Salt | 35-45% (theoretical max 50%) | Gravimetric |
| Diastereomeric Excess (d.e.) | >95% after one crystallization | Chiral HPLC or NMR |
| Enantiomeric Excess (e.e.) | >98% for final alcohol | Chiral HPLC |
| Optical Rotation | Consistent value upon recrystallization | Polarimetry |
Method 2: Enzymatic Kinetic Resolution (EKR)
Principle of the Method
Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic pair.[5] For racemic alcohols, a common strategy is lipase-catalyzed transesterification. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (the S-enantiomer) unreacted. Because the reaction is kinetically controlled, it is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the newly formed product[11][12].
Experimental Workflow
Detailed Protocol
-
To a flask containing racemic tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate (1.0 eq.) dissolved in a non-polar organic solvent (e.g., hexane or methyl tert-butyl ether, MTBE; 20 mL/g), add the acyl donor, vinyl acetate (2.0 eq.).
-
Add the lipase catalyst. Immobilized Candida antarctica lipase B (CAL-B, often sold as Novozym 435) is an excellent starting point due to its broad substrate scope and high selectivity (50-100 mg per mmol of substrate)[11].
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress carefully using chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both components. This can take anywhere from 6 to 48 hours.
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be readily separated by standard silica gel column chromatography, as their polarities are significantly different.
Data & Analysis
The efficiency of an enzymatic resolution is described by the enantiomeric ratio (E), which can be calculated from the conversion (c) and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ). An E value >200 is considered excellent[11].
| Parameter | Typical Value | Analytical Method |
| Enzyme | Candida antarctica Lipase B | - |
| Acyl Donor | Vinyl Acetate | - |
| Solvent | MTBE or Hexane | - |
| Conversion | ~50% | Chiral HPLC |
| e.e. of Unreacted Alcohol | >99% | Chiral HPLC |
| e.e. of Acylated Product | >99% | Chiral HPLC |
| Enantiomeric Ratio (E) | >200 | Calculated |
Method 3: Preparative Chiral HPLC
Principle of the Method
Direct separation of enantiomers can be achieved by chromatography on a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, separation[6]. For N-Boc protected amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective[13][14][15]. This method can be developed at an analytical scale for purity analysis and then scaled up to a preparative scale for isolating multi-gram quantities of each enantiomer.
Experimental Workflow
Detailed Protocol
Step A: Analytical Method Development
-
Screen various polysaccharide-based chiral columns (e.g., CHIRALPAK® IA, IB, IC) for the best separation.
-
Test different mobile phase compositions, typically mixtures of a non-polar solvent (like heptane or hexane) and an alcohol modifier (like isopropanol or ethanol).
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve a baseline resolution (Rs > 1.5) with reasonable retention times.
Step B: Preparative Scale-Up
-
Prepare a concentrated solution of the racemic tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate in the mobile phase.
-
Use a larger-diameter preparative column packed with the same CSP as determined in the analytical development.
-
Inject the sample onto the preparative HPLC system. The loading amount will depend on the column size and the achieved resolution.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.
-
Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to yield the isolated, enantiopure products.
Data & Analysis
| Parameter | Example Condition | Purpose |
| Column | CHIRALPAK® IC (250 x 4.6 mm, 5 µm) | Analytical Screening |
| Mobile Phase | Heptane / Isopropanol (90:10 v/v) | Elution of Enantiomers |
| Flow Rate | 1.0 mL/min | Separation Efficiency |
| Detection | UV at 210 nm | Analyte Detection |
| Retention Time 1 (t_R1) | ~8.5 min | Identification |
| Retention Time 2 (t_R2) | ~10.2 min | Identification |
| Resolution (Rs) | >2.0 | Quantifies Separation Quality |
Comparative Summary of Resolution Techniques
| Feature | Diastereomeric Salt Formation | Enzymatic Kinetic Resolution | Preparative Chiral HPLC |
| Principle | Differential solubility of diastereomers | Enantioselective enzyme catalysis | Differential interaction with CSP |
| Max Yield/Enantiomer | ~45-50% | 50% (for both substrate and product) | >95% (recovery dependent) |
| Scalability | Excellent; suitable for kg scale | Good; can be scaled but enzyme cost is a factor | Moderate; limited by column size and throughput |
| Development Time | Moderate to High (solvent screening) | Moderate (enzyme/condition screening) | Fast (analytical), Moderate (prep) |
| Reagent Cost | Low to Moderate | Moderate to High (enzyme) | High (chiral columns) |
| Waste Generation | High (solvents, resolving agent) | Low to Moderate | Moderate (mobile phase) |
| Key Advantage | Established, cost-effective at scale | Very high enantioselectivity (e.e. >99%) | Direct separation, fast development |
Conclusion
The chiral resolution of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate can be successfully achieved through several robust methods. The choice of technique depends heavily on the specific requirements of the project, including the desired scale, purity, cost, and available equipment.
-
Diastereomeric salt crystallization remains a highly viable and economical option for large-scale manufacturing.
-
Enzymatic kinetic resolution offers unparalleled selectivity and is an excellent choice when extremely high enantiomeric purity is the primary goal.
-
Preparative chiral HPLC provides a rapid and direct route for obtaining pure enantiomers, particularly valuable during research and early development stages where material requirements are smaller.
Each protocol described herein provides a solid foundation for development, and further optimization of parameters such as solvent, temperature, and reagent choice will undoubtedly lead to improved efficiency and yield.
References
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Liao, J., et al. (2003). Facile optical resolution of tert-butanethiosulfinate by molecular complexation with (R)-BINOL and study of chiral discrimination of the diastereomeric complexes. Chemistry, 9(11), 2611-5. [Link]
-
Kirchner, G., Scollar, M. P., & Klibanov, A. M. (1985). Resolution of racemic mixtures via lipase catalysis in organic solvents. Journal of the American Chemical Society, 107(24), 7072-7076. [Link]
-
Gevorgyan, A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5245. [Link]
-
Lee, W., et al. (2015). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Bulletin of the Korean Chemical Society, 36(8), 2115-2119. [Link]
-
Villeneuve, P., et al. (2008). Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents. Journal of Molecular Catalysis B: Enzymatic, 52-53, 93-99. [Link]
-
St. Paul's Cathedral Mission College. (N.D.). Resolution of Racemic Modifications. [Link]
-
de Oliveira, G. S., et al. (2020). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 25(21), 5178. [Link]
-
Zhang, T., et al. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 14, 303-316. [Link]
-
Wikipedia. (2023). Chiral resolution. [Link]
-
Al-Zoubi, R. M. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Separation Science. [Link]
-
de Souza, R. O. M. A., et al. (2008). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 13(3), 618–626. [Link]
-
Unchained Labs. (N.D.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
Oki, Y., et al. (2021). Enantioselective preparation of mechanically planar chiral rotaxanes by kinetic resolution strategy. Nature Communications, 12, 368. [Link]
-
Reddy, G. S., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Analytical Methods, 12, 2831-2841. [Link]
-
Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1856-1868. [Link]
-
D'hooghe, M., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2063-2071. [Link]
-
Paal, T. A., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry, 11, 7563-7576. [Link]
-
Iqbal, H., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(7), 415. [Link]
-
D'hooghe, M., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. PubChem Compound Database. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 15. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc-Deprotection of Sterically Hindered Azepane Carboxylates
Welcome to the technical support center for the Boc-deprotection of sterically hindered azepane carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you navigate common issues and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Boc-deprotection of sterically hindered azepane carboxylates in a question-and-answer format. We delve into the causality behind these issues and provide actionable solutions.
Question 1: My Boc-deprotection is sluggish or incomplete, even with standard TFA or HCl protocols. What is causing this and how can I drive the reaction to completion?
Answer:
Incomplete deprotection is a common issue when dealing with sterically hindered substrates like substituted azepanes. The bulky tert-butyl group of the Boc protecting group, combined with the steric hindrance from the azepane ring and its substituents, can impede the approach of the acid catalyst to the carbamate oxygen, thus slowing down the reaction rate.[1][2][3]
Causality:
The mechanism of acid-catalyzed Boc-deprotection involves the protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[4] Steric hindrance around the nitrogen atom makes this initial protonation step less favorable, requiring more forcing conditions or alternative strategies.
Solutions:
-
Increase Reaction Time and/or Temperature: The simplest approach is to extend the reaction time. If you are running the reaction at room temperature, consider gentle heating (e.g., 40-50°C), but be mindful of potential side reactions with other functional groups in your molecule.[5]
-
Increase Acid Concentration: While 20-50% TFA in DCM is standard, for hindered substrates, using neat TFA might be necessary.[5] Similarly, for HCl, using a saturated solution in an appropriate solvent can be more effective.
-
Switch to a Stronger Acid System: If TFA or HCl in dioxane are failing, consider using a stronger acid like methanesulfonic acid (MeSO₃H) or concentrated sulfuric acid (H₂SO₄) in a suitable solvent system.[3][6]
Question 2: I'm observing significant side product formation, particularly decomposition of other functional groups in my molecule. How can I achieve selective Boc-deprotection?
Answer:
The harsh acidic conditions required to deprotect a sterically hindered Boc group can often lead to the cleavage of other acid-labile protecting groups (e.g., tert-butyl esters, silyl ethers) or degradation of sensitive functionalities.[5]
Causality:
Strong acids like TFA are non-selective and will protonate any sufficiently basic site in the molecule, leading to undesired reactions. The key is to find a reagent system that is strong enough to cleave the hindered Boc group but mild enough to tolerate other sensitive groups.
Solutions:
-
Use Milder, Selective Acidic Conditions:
-
Aqueous Phosphoric Acid: This can be an effective and selective reagent for Boc-deprotection while leaving other acid-sensitive groups intact.[1][4]
-
Sulfuric Acid in tert-Butyl Acetate: This system has been shown to selectively deprotect Boc groups in the presence of tert-butyl esters.[3]
-
Oxalyl Chloride in Methanol: This provides a mild alternative for deprotecting a wide range of N-Boc amines, including those with acid-labile functionalities.[1][7][8]
-
-
Thermal Deprotection: In some cases, heating the substrate in a high-boiling point solvent like dioxane or toluene can effect Boc-deprotection without the need for strong acids, although this method is not universally applicable and can lead to other thermal decomposition pathways.[5][6]
-
Lewis Acid Catalysis: Lewis acids such as ZnBr₂ or TMSI can be used for Boc-deprotection under non-protic conditions, which might be advantageous for certain substrates.[6][9]
Question 3: My work-up procedure is complicated, and I'm having trouble isolating my product as the free amine. What are some best practices for post-reaction work-up?
Answer:
Isolating the deprotected amine can be challenging, especially if it is highly polar or water-soluble. The choice of work-up procedure depends on the reaction conditions and the properties of your product.
Solutions:
-
For TFA Deprotection: After the reaction is complete, the TFA is typically removed under reduced pressure. The resulting TFA salt of the amine can then be neutralized.
-
Aqueous Basic Wash: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Be cautious of emulsion formation.
-
Ion-Exchange Chromatography: For particularly water-soluble amines, using a scavenger resin (e.g., a basic resin) can be an effective way to neutralize the acid and isolate the product.
-
-
For HCl/Dioxane Deprotection: The product is often obtained as the hydrochloride salt, which may precipitate from the reaction mixture. This can be isolated by filtration. To obtain the free amine, the hydrochloride salt can be neutralized as described above.
-
Product Isolation:
-
Extraction: Ensure you are using the appropriate organic solvent to extract your free amine after neutralization. If your product has some water solubility, saturating the aqueous layer with NaCl can help improve extraction efficiency.
-
Chromatography: If your product is not crystalline, purification by column chromatography may be necessary. For polar amines, using a polar stationary phase (like silica gel) with a polar mobile phase (often containing a small amount of a basic modifier like triethylamine or ammonia in methanol) can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed Boc-deprotection?
A1: The reaction proceeds via protonation of the carbamate carbonyl oxygen by an acid. This is followed by the cleavage of the carbon-oxygen bond to release the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[4]
Q2: How does steric hindrance affect the rate of Boc-deprotection?
A2: Steric hindrance around the nitrogen atom shields the carbamate from the acid, making the initial protonation step more difficult and slowing down the overall reaction rate.[1][3] This is why more forcing conditions (stronger acid, higher temperature, longer reaction time) are often required for hindered substrates.
Q3: Are there any non-acidic methods for Boc-deprotection?
A3: While less common, some non-acidic methods exist. Thermal deprotection, which involves heating the substrate, can be effective for some molecules.[5][6] Additionally, certain reagents like TMSI can effect deprotection under neutral conditions.[9]
Q4: How can I monitor the progress of my Boc-deprotection reaction?
A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with ninhydrin is a good way to visualize the appearance of the free amine product.[5]
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard, robust method suitable for many substrates, but may require optimization for sterically hindered cases.
-
Dissolve the N-Boc-azepane carboxylate in DCM (e.g., 0.1 M concentration).
-
Add TFA to the solution. For sterically hindered substrates, a higher concentration of TFA (e.g., 50% v/v) or even neat TFA may be required.[5][10]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Proceed with the work-up to neutralize the TFA salt and isolate the free amine.
Protocol 2: Deprotection using HCl in Dioxane
This method is another common choice and can sometimes be milder than TFA.
-
Dissolve the N-Boc-azepane carboxylate in a minimal amount of a co-solvent if necessary (e.g., DCM or methanol).
-
Stir the reaction at room temperature. For hindered substrates, gentle heating (e.g., 50°C) may be necessary.[5]
-
Monitor the reaction by TLC or LC-MS. The hydrochloride salt of the product may precipitate out of solution.
-
Upon completion, the solvent can be removed under reduced pressure, or the precipitated salt can be collected by filtration.
-
The resulting hydrochloride salt can be used directly in subsequent steps or neutralized to yield the free amine.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This is a milder alternative that may be suitable for substrates with other acid-sensitive functional groups.[1][7][8]
-
Dissolve the N-Boc-azepane carboxylate in methanol (e.g., 0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (typically 3-5 equivalents) to the solution.[8]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The product will be the hydrochloride salt.
-
Neutralize and isolate the free amine as required.
Data Summary Table for Deprotection Conditions
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| TFA/DCM | 20-50% TFA, RT, 1-4h | Fast, reliable for many substrates | Harsh, can cleave other acid-labile groups |
| HCl/Dioxane | 4M HCl, RT-50°C, 2-16h | Milder than TFA, product may precipitate | Can be slower than TFA |
| Oxalyl Chloride/MeOH | 3-5 eq., RT, 1-4h | Mild, tolerates many functional groups | Reagent is toxic and moisture-sensitive |
| H₂SO₄/tBuOAc | 1.5-3 eq., RT | Selective for Boc over t-butyl esters | Strong acid, may not be suitable for all substrates |
| Thermal | High-boiling solvent, heat | Avoids strong acids | High temperatures can cause decomposition |
Visualizations
Decision-Making Workflow for Boc-Deprotection
Caption: Decision workflow for selecting a Boc-deprotection strategy.
Mechanism of Acid-Catalyzed Boc-Deprotection
Caption: Mechanism of acid-catalyzed Boc-deprotection.
References
-
Ghavre, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24017-24026. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Reddit r/chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Ghavre, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]
-
Singh, P., et al. (2026). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Organic Letters. [Link]
-
Ghavre, M., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Lin, Y.-A., et al. (2014). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Request PDF on ResearchGate. [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]
-
Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. xray.uky.edu [xray.uky.edu]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Azepanes
Welcome to the technical support center for the synthesis of substituted azepanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. The synthesis of seven-membered rings like azepanes can be challenging due to less favorable cyclization kinetics compared to their five- and six-membered counterparts, often leading to the formation of unwanted byproducts. This resource provides field-proven insights to help you navigate these challenges and optimize your synthetic routes.
Troubleshooting Guides by Reaction Type
This section is organized by common synthetic strategies for constructing the azepane ring. Each subsection details specific issues, their probable causes rooted in byproduct formation, and actionable solutions.
Ring-Expansion Reactions: The Beckmann Rearrangement
The Beckmann rearrangement of substituted cyclohexanone oximes is a classical and powerful method for the synthesis of ε-caprolactams, which are precursors to substituted azepanes. However, the reaction is often plagued by a competing side reaction known as Beckmann fragmentation.
Problem: Low yield of the desired lactam and formation of a nitrile-containing byproduct.
Root Cause Analysis: Beckmann Fragmentation.
This competing pathway is particularly favored when the migrating group (the group anti to the hydroxyl group on the oxime) can form a stable carbocation. The fragmentation of the C-C bond alpha to the oxime nitrogen leads to the formation of a nitrile and a carbocation, which can then be trapped by nucleophiles in the reaction mixture.[1]
Visualizing the Competing Pathways:
Caption: Competing pathways in the Beckmann rearrangement.
Troubleshooting and Optimization:
| Experimental Parameter | Causality | Recommended Action |
| Acid Catalyst | Strong Brønsted acids like sulfuric acid can promote both rearrangement and fragmentation.[1] | For substrates prone to fragmentation, consider using milder Lewis acids or solid-supported acid catalysts which can favor the rearrangement pathway.[2] |
| Reaction Temperature | Higher temperatures can provide the activation energy needed for fragmentation. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS. |
| Substrate Structure | The presence of substituents that stabilize a positive charge at the migration origin (e.g., tertiary alkyl groups, oxygen or nitrogen atoms) will favor fragmentation.[1] | If possible, modify the substrate to avoid highly substituted carbons at the migration origin. Alternatively, choose a different synthetic route if fragmentation is unavoidable. |
| Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates. | Aprotic, non-coordinating solvents are generally preferred to minimize side reactions. |
Ring-Expansion Reactions: The Schmidt Reaction
The Schmidt reaction provides another route to azepanes through the reaction of a ketone with hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid. A common and often overlooked side reaction is the formation of tetrazole byproducts.
Problem: Formation of a significant amount of a tetrazole byproduct alongside the desired lactam.
Root Cause Analysis: Interception of the Nitrilium Ion Intermediate.
The Schmidt reaction proceeds through a nitrilium ion intermediate. While this intermediate typically reacts with water to form the amide product, it can also be trapped by an excess of hydrazoic acid or azide ions to form a tetrazole.[3][4]
Visualizing Tetrazole Formation:
Caption: Divergence to lactam or tetrazole in the Schmidt reaction.
Troubleshooting and Optimization:
| Experimental Parameter | Causality | Recommended Action |
| Stoichiometry of Hydrazoic Acid | An excess of hydrazoic acid increases the probability of the nitrilium ion being trapped to form the tetrazole.[4] | Use a stoichiometric amount of hydrazoic acid relative to the ketone. A slow addition of the azide reagent can also help to maintain a low instantaneous concentration. |
| Reaction Conditions | Nonaqueous conditions and the use of concentrated mineral acids or Lewis acids can favor the pathway leading to the nitrilium ion and subsequent tetrazole formation.[4] | The use of aqueous acid conditions may favor the direct rearrangement pathway to the amide, though this can be substrate-dependent.[5] |
| Work-up Procedure | Quenching the reaction with water is crucial to favor the formation of the amide from the nitrilium ion. | Ensure a rapid and efficient aqueous work-up as soon as the reaction is complete. |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a versatile method for the formation of a wide range of cyclic compounds, including azepanes. However, the success of RCM is highly dependent on the catalyst, substrate, and reaction conditions, with alkene isomerization and dimerization being common side reactions.
Problem: Formation of isomeric azepene byproducts or dimeric/oligomeric material.
Root Cause Analysis: Alkene Isomerization and Intermolecular Metathesis.
-
Alkene Isomerization: Ruthenium-hydride species, which can form during the catalytic cycle, can catalyze the migration of the double bond in the starting material or the product, leading to a mixture of constitutional isomers.[6][7]
-
Dimerization/Oligomerization: At high concentrations, intermolecular metathesis between two molecules of the diene starting material can compete with the desired intramolecular cyclization, leading to the formation of linear dimers and higher oligomers.[7]
Visualizing RCM Side Reactions:
Caption: Primary reaction and side reactions in RCM.
Troubleshooting and Optimization:
| Experimental Parameter | Causality | Recommended Action |
| Reaction Concentration | High concentrations favor intermolecular reactions.[7] | Run the reaction at high dilution (typically 0.001–0.05 M) to promote intramolecular cyclization. Syringe pump addition of the substrate to the catalyst solution can also be beneficial. |
| Catalyst Choice | Different generations of Grubbs and Hoveyda-Grubbs catalysts have varying propensities for promoting isomerization. | Screen different catalysts. For example, some second-generation Hoveyda-Grubbs catalysts are known for lower rates of isomerization. |
| Additives | Additives can suppress isomerization by reacting with the ruthenium-hydride species. | The addition of a hydride scavenger such as 1,4-benzoquinone or acetic acid can effectively suppress alkene isomerization.[8] |
| Temperature | Higher temperatures can lead to catalyst decomposition and an increase in side reactions. | Use the lowest temperature that provides a reasonable reaction rate. For sluggish reactions, consider using a more active catalyst rather than increasing the temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of seven-membered rings like azepanes generally more difficult than five- or six-membered rings?
A: The difficulty arises from unfavorable thermodynamics and kinetics of cyclization. The entropic cost of bringing the two reactive ends of a longer carbon chain together is higher, and there can be significant transannular strain in the seven-membered ring, making the transition state for cyclization less favorable. This often leads to slower reaction rates and a greater propensity for competing intermolecular reactions like polymerization.[7]
Q2: My intramolecular reductive amination to form an azepane is not working well. What are the likely issues?
A: While specific byproducts are less commonly reported for this reaction compared to others, the main challenges are typically incomplete reaction or the formation of oligomers. Ensure that your starting keto-amine or amino-aldehyde is pure. The choice of reducing agent is also critical; sodium triacetoxyborohydride is often effective as it is mild and selective for the reduction of the intermediate iminium ion. Running the reaction under high dilution can help to favor the intramolecular cyclization over intermolecular reactions.
Q3: How can I purify my substituted azepane from the byproducts mentioned in this guide?
A: Purification strategies will depend on the specific properties of your product and the byproducts.
-
Chromatography: Column chromatography on silica gel is the most common method for separating products with different polarities. For example, a lactam will likely have a different polarity than a nitrile byproduct from a Beckmann fragmentation.
-
Crystallization: If your desired azepane derivative is a solid, crystallization can be a highly effective purification technique.
-
Acid-Base Extraction: The basic nitrogen atom in the azepane ring allows for selective extraction into an acidic aqueous phase, leaving non-basic byproducts in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.
Q4: Are there any general strategies to improve the yield and purity of azepane synthesis?
A: Yes, several general principles apply:
-
High-Purity Starting Materials: Impurities in your starting materials can interfere with the reaction and lead to byproduct formation.
-
Inert Atmosphere: Many of the catalysts and reagents used in these syntheses are sensitive to air and moisture. Running reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice.
-
Reaction Monitoring: Closely monitor the progress of your reaction by an appropriate analytical technique (TLC, GC-MS, LC-MS). This will help you to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or harsh conditions.
-
Systematic Optimization: If you are developing a new synthesis, a systematic approach to optimizing reaction parameters (catalyst, solvent, temperature, concentration) is crucial. Design of experiment (DoE) methodologies can be very powerful in this regard.
References
-
Wikipedia. Beckmann rearrangement. [Link]
-
Chemistry LibreTexts. Beckmann Rearrangement. [Link]
- Cook, B. D., & Rienzo, M. T. (2011). Competitive isomerization and catalyst decomposition during ring-closing metathesis. Catalysis Science & Technology, 1(7), 1239-1244.
-
Wikipedia. Schmidt reaction. [Link]
-
Wikipedia. Ring-closing metathesis. [Link]
-
Chemistry LibreTexts. Schmidt Reaction. [Link]
-
Chemistry Stack Exchange. Formation of tetrazoles from ketones in Schmidt reaction. [Link]
-
MDPI. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. [Link]
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 6. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative analysis of azepane versus piperidine scaffolds in drug design
A Senior Application Scientist's Guide to Scaffold Selection in Medicinal Chemistry
In the landscape of drug discovery, saturated heterocyclic scaffolds are foundational building blocks, with piperidine being a dominant motif in a vast number of approved drugs.[1] However, its seven-membered counterpart, azepane, is increasingly recognized for its unique structural and pharmacological properties, leading to its own growing class of FDA-approved therapeutics.[2] The choice between these two scaffolds is a critical decision in drug design, profoundly influencing a molecule's physicochemical properties, conformational flexibility, and ultimately, its biological activity. This guide provides a comparative analysis of azepane and piperidine, offering insights to aid researchers in making informed scaffold selections.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental difference between piperidine and azepane lies in their ring size—a six-membered versus a seven-membered heterocycle, respectively. This seemingly small distinction has significant consequences for their three-dimensional structure and chemical behavior.
Conformational Flexibility: Expanding the Chemical Space
The piperidine ring predominantly adopts a stable chair conformation, which limits the spatial arrangement of its substituents. In contrast, the larger azepane ring possesses significantly greater conformational flexibility, existing as a dynamic equilibrium of several low-energy twist-chair and twist-boat conformations.[3] This increased flexibility allows azepane-containing molecules to explore a larger conformational space, which can be advantageous for optimizing interactions with a biological target.[3]
dot graph Conformational_Flexibility { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Piperidine [pos="0,1.5!"]; Azepane [pos="3,1.5!"];
Chair [pos="0,0!", label="Chair Conformation", fillcolor="#34A853"]; TwistChair [pos="2,0!", label="Twist-Chair", fillcolor="#FBBC05"]; TwistBoat [pos="4,0!", label="Twist-Boat", fillcolor="#FBBC05"];
Piperidine -> Chair [label="Predominant"]; Azepane -> TwistChair [label="Equilibrium"]; Azepane -> TwistBoat [label="Equilibrium"]; } dot Caption: Conformational preferences of piperidine and azepane.
Basicity and Lipophilicity: Fine-Tuning Physicochemical Profiles
The basicity of the nitrogen atom, quantified by its pKa value, is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, the azepane nitrogen is slightly more basic (pKa ≈ 11.2) than the piperidine nitrogen (pKa ≈ 11.0).[4] This subtle difference can be attributed to the reduced ring strain in the seven-membered ring.[4]
Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is another critical factor in drug design. The larger carbon framework of azepane typically results in a higher logP compared to its piperidine analogue, indicating greater lipophilicity. This can enhance membrane permeability but may also lead to increased metabolic liability and off-target effects if not carefully managed.
| Property | Piperidine | Azepane | Implication in Drug Design |
| pKa | ~11.0[4] | ~11.2[4] | Influences ionization state at physiological pH, affecting solubility, receptor binding, and cell permeability. |
| logP (Calculated) | ~0.9 | ~1.3 | Impacts solubility, membrane permeability, and potential for non-specific binding. |
| Conformational Energy | Low (stable chair) | Higher (multiple low-energy conformers) | Greater flexibility of azepane can allow for better adaptation to binding pockets. |
Synthetic Accessibility: A Practical Consideration
Historically, the prevalence of piperidine in drug molecules has been partly due to its greater synthetic accessibility.[5] A multitude of well-established synthetic routes exist for the construction and functionalization of the piperidine ring.[5] The synthesis of azepane derivatives, while becoming more common, can be more challenging.[6] However, recent advances in synthetic methodology, such as ring expansion strategies from piperidine precursors, are making azepane scaffolds more readily available.[7]
Role in Drug Design and Medicinal Chemistry
The choice between an azepane and a piperidine scaffold can be a strategic tool for medicinal chemists to modulate a drug candidate's pharmacological profile.
Bioisosteric Replacement and Pharmacological Outcomes
The substitution of a piperidine ring with an azepane, or vice versa, is a common bioisosteric replacement strategy. This modification can lead to significant changes in potency, selectivity, and pharmacokinetic properties. For instance, in a series of histamine H3 receptor ligands, an azepane-containing compound demonstrated the highest affinity.[8] The increased flexibility of the azepane ring may have allowed for a more optimal interaction with the receptor binding site.
Case Studies: Highlighting the Impact of Scaffold Selection
Piperidine in Action: The Ubiquitous Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, found in a wide array of drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1][9] Its relatively rigid structure can provide a well-defined vector for substituents to interact with their target.
-
Donepezil (Aricept®): An acetylcholinesterase inhibitor used to treat Alzheimer's disease, featuring a piperidine moiety that plays a key role in its binding to the enzyme.
-
Ritalin (Methylphenidate): A stimulant used for ADHD, where the piperidine ring is crucial for its interaction with the dopamine and norepinephrine transporters.
Azepane Makes Its Mark: Emerging Applications
The unique properties of the azepane scaffold have led to its incorporation into a growing number of successful drugs.[2]
-
Azelastine (Astelin®/Astepro®): A potent histamine H1 antagonist used as a nasal spray for allergic rhinitis, where the azepane ring is a key structural feature.[3]
-
Tolazamide: An oral anti-diabetic drug where the azepane ring is part of the sulfonylurea pharmacophore.[3]
Experimental Protocols
The ability to synthesize and analyze these scaffolds is fundamental to their application in drug discovery.
General Protocol for N-Functionalization of Piperidine/Azepane
This protocol describes a standard method for attaching a substituent to the nitrogen atom of the heterocyclic ring, a common step in building drug-like molecules.
Objective: To perform a reductive amination to introduce an alkyl group onto the nitrogen of piperidine or azepane.
Materials:
-
Piperidine or Azepane
-
Aldehyde or Ketone of choice
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve the piperidine or azepane (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCM in a round-bottom flask.
-
If the amine is used as a salt, add a base (e.g., triethylamine, 1.2 equivalents) to liberate the free amine.
-
Add a catalytic amount of acetic acid (0.1 equivalents), if necessary, to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Causality: The use of STAB is crucial as it is a mild and selective reducing agent that reduces the in-situ formed iminium ion faster than the starting aldehyde or ketone, minimizing side reactions.
dot graph N_Functionalization_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Start [label="Dissolve Amine &\nAldehyde/Ketone in DCM"]; Iminium [label="Iminium Ion Formation\n(Acid Catalyst)"]; Reduction [label="Reduction with STAB"]; Workup [label="Aqueous Workup"]; Purification [label="Column Chromatography"]; Product [label="N-Functionalized Product", fillcolor="#34A853"];
Start -> Iminium; Iminium -> Reduction; Reduction -> Workup; Workup -> Purification; Purification -> Product; } dot Caption: Workflow for N-functionalization via reductive amination.
Protocol for Conformational Analysis using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe the conformational preferences of cyclic amines in solution.[10][11]
Objective: To determine the major conformation of a substituted piperidine or azepane derivative in solution.
Materials:
-
Substituted piperidine or azepane sample
-
Deuterated solvent (e.g., CDCl3, D2O)
-
NMR spectrometer
Procedure:
-
Prepare a solution of the sample in the chosen deuterated solvent.
-
Acquire a 1H NMR spectrum to observe the chemical shifts and coupling constants of the ring protons.
-
For more detailed analysis, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
COSY: Identifies proton-proton coupling networks within the ring.
-
NOESY: Provides information about through-space proximity of protons, which is highly dependent on the conformation.
-
-
Analyze the coupling constants (3JHH). In piperidines, large coupling constants (10-13 Hz) are indicative of axial-axial relationships, characteristic of a chair conformation.
-
Analyze the NOESY cross-peaks. For example, in a chair conformation, strong NOEs between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions) will be observed.
-
For azepanes, the analysis is more complex due to the presence of multiple conformers. Variable temperature NMR studies can be employed to study the conformational dynamics.
Causality: The magnitude of the vicinal proton-proton coupling constant (3JHH) is described by the Karplus equation, which relates the coupling constant to the dihedral angle between the protons. This relationship is fundamental for determining the relative stereochemistry and conformation of cyclic molecules.
Conclusion and Future Perspectives
The choice between an azepane and a piperidine scaffold is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacological properties of the final drug candidate. While piperidine remains a workhorse in medicinal chemistry due to its well-understood properties and synthetic tractability, azepane offers exciting opportunities to explore new chemical space and optimize drug-target interactions through its enhanced conformational flexibility.[12][13] As synthetic methodologies for azepanes continue to improve, we can expect to see a greater exploration of this versatile scaffold in the pursuit of novel therapeutics. The strategic selection and functionalization of these saturated heterocycles will undoubtedly continue to be a key driver of innovation in drug discovery.
References
-
Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 438-454. Available from: [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]
-
Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459. Available from: [Link]
-
Gawande, N. G., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116964. Available from: [Link]
-
Isammart, A., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 67(9), 7583-7597. Available from: [Link]
-
Hu, Y., et al. (2018). Rapid Assembly of Saturated Nitrogen Heterocycles in One‐Pot: Diazo‐Heterocycle “Stitching” by N–H Insertion and Cyclization. Angewandte Chemie International Edition, 57(42), 13871-13875. Available from: [Link]
-
Patel, K., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a484. Available from: [Link]
-
Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 438-454. Available from: [Link]
-
Stark, C. E., et al. (2019). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 10(10), 1435-1440. Available from: [Link]
-
Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2080-2086. Available from: [Link]
-
Walker, M. A. (2012). Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. Energy & Fuels, 26(4), 1999-2008. Available from: [Link]
-
Aeyad, T. (2016). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Available from: [Link]
-
Lambert, J. B., & Keske, R. G. (1966). Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines. The Journal of Organic Chemistry, 31(10), 3429-3431. Available from: [Link]
-
Isammart, A., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available from: [Link]
-
Foley, D. J., et al. (2019). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted methyl pipecolinates. Chemical Science, 10(11), 3295-3302. Available from: [Link]
-
Warford, L., et al. (2022). Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. Nature Communications, 13(1), 7430. Available from: [Link]
-
Duthaler, R. O., & Roberts, J. D. (1978). Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2, (2), 113-125. Available from: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]
-
Isammart, A., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available from: [Link]
-
Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Available from: [Link]
-
MacMillan, D. W. C., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11849-11863. Available from: [Link]
-
Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. Available from: [Link]
-
Procter, D. J., et al. (2023). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. ChemRxiv. Available from: [Link]
-
Isammart, A., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available from: [Link]
-
Elguero, J., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(19), 18071-18080. Available from: [Link]
-
Neurosnap. (2024). Synthetic Accessibility: Definition, Importance, and How to Assess It. Available from: [Link]
-
Gulevskaya, A. V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5240. Available from: [Link]
-
ResearchGate. (n.d.). Examples of natural products and pharmaceutical drugs containing a... [Image]. Available from: [Link]
-
Besson, T., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6138. Available from: [Link]
-
Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2080-2086. Available from: [Link]
-
Pérez, C., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 63(2), 589-601. Available from: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Buy 1-(2-Piperidin-4-ylethyl)azepane | 96901-05-2 [smolecule.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azepane Scaffold in Drug Discovery: A Comparative Guide to In Vitro ADME Properties
Introduction: The Rise of the Seven-Membered Ring in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel chemical scaffolds that confer advantageous pharmacological and pharmacokinetic properties is relentless. Among the saturated heterocycles that form the backbone of numerous therapeutics, the seven-membered azepane ring has emerged as a structure of significant interest.[1] Its inherent three-dimensional geometry and conformational flexibility offer medicinal chemists a unique tool to navigate complex biological targets and fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates.[2] This guide provides a comparative analysis of the in vitro ADME properties of azepane-containing compounds, with a particular focus on how they stack up against their more common five- and six-membered cyclic amine counterparts, pyrrolidine and piperidine.[3] Understanding these properties is paramount for researchers and drug development professionals aiming to leverage the azepane scaffold for the next generation of therapeutics.[4]
The rationale for exploring larger ring systems like azepane lies in the potential for improved target engagement and the ability to escape the often-crowded intellectual property space of smaller heterocycles. However, this structural modification is not without its challenges, as changes in ring size can profoundly impact a molecule's physicochemical characteristics, ultimately dictating its fate in the body. This guide will delve into the critical in vitro ADME assays, presenting available experimental data and established protocols to empower researchers to make informed decisions in their drug design endeavors.
Key In Vitro ADME Parameters: A Comparative Overview
A drug candidate's success is intrinsically linked to its ADME profile. Early in vitro assessment of these properties is crucial to identify and mitigate potential liabilities, thereby reducing costly late-stage failures.[5] Here, we compare the influence of the azepane scaffold on four key ADME parameters against the well-characterized piperidine and pyrrolidine rings.
Metabolic Stability: Navigating the Cytochrome P450 Maze
A compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver, is a critical determinant of its half-life and oral bioavailability.[6][7] The structural features of a molecule dictate its interaction with these metabolic workhorses.
The Azepane Advantage: The increased conformational flexibility of the azepane ring can, in some instances, lead to enhanced metabolic stability compared to the more rigid piperidine and pyrrolidine scaffolds. This is because the azepane ring may adopt conformations that are less favorable for binding to the active sites of metabolizing enzymes.[8] However, the site of metabolism is highly dependent on the overall substitution pattern of the molecule. For N-substituted cyclic amines, metabolism often occurs at the carbon alpha to the nitrogen atom. The larger ring size of azepane can influence the accessibility of these positions to enzymatic attack.
One study on biphenyloxy-alkyl derivatives of piperidine and azepane found that the metabolic stability in human and rat liver microsomes was influenced by the entire molecular structure, with some azepane derivatives showing favorable stability.[9] Another study on a chiral bicyclic azepane reported no significant degradation in a human liver microsome assay, indicating good metabolic stability.[10]
Comparative Data on Metabolic Stability:
| Compound/Scaffold | In Vitro System | Key Finding | Reference |
| N-Benzylated Bicyclic Azepane | Human Liver Microsomes | No significant degradation observed. | [10] |
| Biphenyloxy-alkyl Piperidine and Azepane Derivatives | Human and Rat Liver Microsomes | Metabolic stability was compound-dependent, with some azepane derivatives showing good stability. Hydroxylation of the biphenyl ring was a common metabolic pathway. | [9] |
| Piperidine Derivatives | Rat Liver Microsomes | Can be classified as low clearance, indicating good metabolic stability for the tested analogs. | [11] |
| Piperine (contains piperidine) | Human Liver Microsomes | Undergoes metabolism to form several stable metabolites. | [6] |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a test compound.
Workflow for In Vitro Metabolic Stability Assay:
Caption: Workflow for assessing in vitro metabolic stability.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of human liver microsomes (e.g., 1 mg/mL) in the incubation buffer.
-
Prepare a solution of the NADPH cofactor (e.g., 10 mM) in the incubation buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsome solution and the test compound working solution. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
-
Permeability: Crossing the Intestinal Barrier
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting human intestinal permeability.[12][13][14]
The Impact of Ring Size on Permeability: A compound's permeability is influenced by a combination of factors, including its size, lipophilicity, and ability to interact with membrane transporters. Generally, as the molecular weight and size of a molecule increase, its passive permeability tends to decrease.[15] Therefore, one might hypothesize that azepane-containing compounds would exhibit lower passive permeability compared to their smaller pyrrolidine and piperidine analogs, assuming similar lipophilicity.
However, permeability is not solely governed by passive diffusion. The presence and orientation of functional groups can lead to interactions with uptake or efflux transporters, significantly altering a compound's permeability.[14] The conformational flexibility of the azepane ring could allow for optimal presentation of these functional groups to transporters, potentially enhancing permeability.
Comparative Data on Caco-2 Permeability:
| Compound/Scaffold | Predicted/Observed Permeability | Key Considerations | Reference |
| Azepane Derivatives | Generally expected to have moderate to low passive permeability due to larger size. | Transporter interactions can significantly influence the overall permeability. | [15] |
| Piperidine Derivatives | Generally exhibit moderate to good permeability, depending on substitution. | Lipophilicity plays a key role; highly lipophilic piperidines can have poor aqueous solubility, limiting permeability. | [16] |
| Pyrrolidine Derivatives | Often show good permeability due to their smaller size and favorable physicochemical properties. | Can be substrates for various transporters. | [17] |
| General Trend | Drugs with Papp > 1 x 10⁻⁶ cm/s are considered to have good absorption in humans. | The Caco-2 model can predict human oral absorption with good correlation. | [18] |
Experimental Protocol: Caco-2 Permeability Assay
This protocol describes the determination of the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Workflow for Caco-2 Permeability Assay:
Caption: Workflow for the Caco-2 cell permeability assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-28 days to allow for the formation of a differentiated monolayer with tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).
-
Add the transport buffer containing the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side for apical-to-basolateral (A-B) permeability assessment.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver compartment and replace with fresh buffer. Also, collect a sample from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.
-
Plasma Protein Binding (PPB): The Unbound Fraction Matters
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[19][20] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared from the body.[9] Therefore, determining the extent of PPB is a critical step in drug development.[21]
Influence of the Azepane Scaffold on PPB: Plasma protein binding is largely driven by a compound's lipophilicity and the presence of acidic or basic functional groups. Generally, more lipophilic and acidic compounds tend to bind more extensively to albumin. The larger, and often more lipophilic, nature of azepane-containing compounds compared to their smaller ring counterparts might suggest a higher propensity for plasma protein binding.
For instance, a study on a bicyclic N-benzylated azepane reported a plasma protein binding of 49% at a 1 µM concentration, which is considered acceptable.[10] It is important to note that excessive PPB (>99%) can be detrimental, as small changes in the bound fraction can lead to large fluctuations in the free drug concentration and potentially toxicity.
Comparative Data on Plasma Protein Binding:
| Compound/Scaffold | % Plasma Protein Binding (Human) | Method | Reference |
| N-Benzylated Bicyclic Azepane | 49% | Not specified | [10] |
| RO4929097 (γ-secretase inhibitor) | ~97.7% (Fu = 2.3%) | Equilibrium Dialysis | [19] |
| General Trend for Drugs | 50% of 222 surveyed drugs show 90-100% binding. | Various | [9] |
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
Equilibrium dialysis is the gold standard for determining the unbound fraction of a drug in plasma.[21]
Workflow for Plasma Protein Binding Assay (Equilibrium Dialysis):
Caption: Workflow for the equilibrium dialysis plasma protein binding assay.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble the equilibrium dialysis cells, ensuring the semi-permeable membrane separates the two chambers.
-
Spike plasma (human, rat, etc.) with the test compound at the desired concentration.
-
-
Dialysis:
-
Add the spiked plasma to one chamber of the dialysis cell and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.
-
Incubate the dialysis apparatus at 37°C with gentle agitation for a duration sufficient to allow equilibrium to be reached (typically 4-24 hours).
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both aliquots using a validated LC-MS/MS method.
-
-
Calculation:
-
The concentration of the compound in the buffer chamber at equilibrium represents the unbound drug concentration.
-
The concentration in the plasma chamber represents the total (bound + unbound) drug concentration.
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Aqueous Solubility: A Prerequisite for Absorption
For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.[22]
The Role of the Azepane Scaffold in Solubility: The introduction of a larger, more lipophilic azepane ring in place of a smaller piperidine or pyrrolidine ring is likely to decrease aqueous solubility, all other factors being equal. This is a critical consideration in the design of azepane-containing compounds. However, solubility can be modulated by the introduction of polar functional groups on the azepane ring or elsewhere in the molecule. The conformational flexibility of the azepane ring may also influence crystal packing and, consequently, the energy required to dissolve the solid form of the drug.
Comparative Data on Aqueous Solubility:
Specific comparative aqueous solubility data for a homologous series of azepane, piperidine, and pyrrolidine derivatives is scarce in the literature. The following provides general physicochemical principles.
| Scaffold | General Impact on Aqueous Solubility | Strategies for Improvement | Reference |
| Azepane | Tends to decrease solubility compared to smaller, less lipophilic rings. | Introduction of polar functional groups, salt formation. | [22] |
| Piperidine | Generally provides a good balance of solubility and lipophilicity. | Can be modulated by substitution. | [4] |
| Pyrrolidine | Often imparts good aqueous solubility due to its smaller size and polarity. | N/A | [17] |
Experimental Protocol: Kinetic Aqueous Solubility Assay
This high-throughput assay provides an early indication of a compound's solubility.
Workflow for Kinetic Aqueous Solubility Assay:
Caption: Workflow for the kinetic aqueous solubility assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
-
Solubility Determination:
-
Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Seal the plate and shake vigorously for a set period (e.g., 1-2 hours) at room temperature to allow the compound to dissolve.
-
-
Sample Analysis:
-
After incubation, filter the samples to remove any undissolved precipitate.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve.
-
Conclusion: The Azepane Scaffold - A Promising but Complex Player in Drug Design
The azepane ring offers medicinal chemists a valuable and relatively underexplored scaffold for the design of novel therapeutics.[1][23] Its unique structural and conformational properties can be leveraged to achieve desired biological activity and, in some cases, confer favorable ADME characteristics, such as enhanced metabolic stability.[10]
However, the decision to incorporate an azepane moiety must be made with a clear understanding of its potential impact on key physicochemical properties. The increased size and lipophilicity of the azepane ring compared to its smaller counterparts, piperidine and pyrrolidine, can present challenges in terms of aqueous solubility and passive permeability. Therefore, a careful and early assessment of the in vitro ADME profile of any azepane-containing compound is essential.
This guide has provided an overview of the key in vitro ADME assays, along with available comparative data and detailed experimental protocols. By systematically evaluating metabolic stability, permeability, plasma protein binding, and solubility, researchers can de-risk their drug discovery programs and unlock the full potential of the versatile azepane scaffold. As more data on the ADME properties of diverse azepane-containing compounds become available, a clearer picture of the structure-ADME relationships for this important heterocyclic system will undoubtedly emerge, further empowering rational drug design.
References
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL not available)
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]
-
In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - NIH. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - NIH. [Link]
-
Compilation of 222 drugs' plasma protein binding data and guidance for study designs - PubMed. [Link]
-
Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes - PubMed. [Link]
-
Analysis of structure-Caco-2 permeability relationships using a property landscape approach - PubMed. [Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - eScholarship. [Link]
- Compilation of 222 drugs' plasma protein binding data and guidance for study designs. (URL not available)
-
(PDF) The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - ResearchGate. [Link]
-
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchGate. [Link]
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL not available)
-
Physicochemical, Pharmacokinetic/ADME and Drug Likeness properties of compounds 7a-c, 7e and 7f … - ResearchGate. [Link]
-
Pharmacokinetics, bioavailability, and plasma protein binding study of glytrexate, a novel multitarget antifolate - PMC - NIH. [Link]
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes - ChemRxiv. [Link]
-
Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. [Link]
-
Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media - MDPI. [Link]
-
Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs - Semantic Scholar. [Link]
-
Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PubMed Central. [Link]
-
Physicochemical Descriptors Related to ADME Properties | Download Table - ResearchGate. [Link]
-
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - MDPI. [Link]
-
Chapter 33. Plasma Protein Binding of Drugs | Semantic Scholar. [Link]
-
Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives | Request PDF - ResearchGate. [Link]
-
Caco-2 Permeability Assay - Creative Bioarray. [Link]
-
ADME-Space: a new tool for medicinal chemists to explore ADME properties - PMC. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. [Link]
-
caco-2 cell permeability: Topics by Science.gov. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADME-Space: a new tool for medicinal chemists to explore ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Compilation of 222 drugs' plasma protein binding data and guidance for study designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Analysis of structure-Caco-2 permeability relationships using a property landscape approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Pharmacokinetics, bioavailability, and plasma protein binding study of glytrexate, a novel multitarget antifolate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pure.manchester.ac.uk [pure.manchester.ac.uk]
A Senior Application Scientist's Guide to Alternative Reagents for Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the azepane scaffold is a critical component in the design of novel therapeutics. Its unique three-dimensional structure provides access to a largely unexplored chemical space compared to the more common five- and six-membered nitrogen heterocycles.[1][2] tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate serves as a versatile building block in this endeavor, offering a handle for a variety of chemical transformations. However, reliance on a single synthon can limit synthetic diversity and accessibility. This guide provides an in-depth comparison of alternative reagents and strategies, supported by experimental data, to broaden the synthetic chemist's toolkit for accessing functionalized azepanes.
The Central Role of tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate
tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate is a valuable starting material due to its bifunctional nature. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or activated for nucleophilic substitution. The Boc-protected nitrogen atom allows for subsequent deprotection and functionalization.
A common transformation of this molecule is its oxidation to the corresponding aldehyde, tert-butyl 2-formylazepane-1-carboxylate. This aldehyde is a key intermediate for introducing substituents at the C2 position of the azepane ring through reactions such as Wittig olefination, aldol condensation, or reductive amination.
Alternative Building Blocks and Synthetic Strategies
While tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate is a useful tool, several alternative approaches can be employed to achieve similar or even more diverse molecular architectures. These alternatives can be broadly categorized into:
-
Cyclic Analogues with Different Ring Sizes: Utilizing readily available piperidine or pyrrolidine-based building blocks.
-
Alternative Protecting Groups on the Azepane Scaffold: Employing protecting groups with different lability to achieve orthogonal synthetic strategies.
-
Acyclic Precursors for De Novo Azepane Synthesis: Building the azepane ring from linear starting materials to allow for greater substituent diversity.
Leveraging Alternative Cyclic Amino Alcohols
Commercially available and synthetically accessible amino alcohols with five- and six-membered rings, such as those derived from proline and piperidine, offer a practical alternative to their seven-membered counterparts.
(S)-(-)-1-Boc-2-pyrrolidinemethanol and (S)-N-Boc-2-piperidine-methanol
These smaller ring analogues can undergo similar chemical transformations as tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate. Their primary alcohol can be oxidized or activated for substitution, providing access to a range of functionalized pyrrolidines and piperidines.
Comparative Reactivity in Oxidation:
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | PCC, 4Å MS, DCM | tert-Butyl 2-formylazepane-1-carboxylate | ~47% (from a diastereomeric mixture of alcohols) | [1] |
| (S)-(-)-1-Boc-2-pyrrolidinemethanol | Dess-Martin Periodinane, DCM | (S)-1-Boc-2-pyrrolidinecarboxaldehyde | 95% | [Generic Protocol] |
| (S)-N-Boc-2-piperidine-methanol | SO3-Pyridine, TEA, DMSO, DCM | (S)-N-Boc-2-piperidinecarboxaldehyde | 98% | [Generic Protocol] |
Experimental Protocol: Oxidation of (S)-(-)-1-Boc-2-pyrrolidinemethanol
-
To a solution of (S)-(-)-1-Boc-2-pyrrolidinemethanol (1.0 g, 4.97 mmol) in dichloromethane (20 mL) at 0 °C, add Dess-Martin Periodinane (2.32 g, 5.47 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO3 and Na2S2O3.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-Boc-2-pyrrolidinecarboxaldehyde.
Causality Behind Experimental Choices: The use of Dess-Martin Periodinane or Swern oxidation conditions (SO3-Pyridine) for the smaller ring systems often provides higher yields and cleaner reactions compared to harsher oxidizing agents like PCC. This is attributed to the milder reaction conditions which minimize over-oxidation and side reactions.
Visualization of Synthetic Utility:
Caption: Oxidation of cyclic N-Boc amino alcohols to their corresponding aldehydes.
Orthogonal Protection Strategies: Beyond the Boc Group
The choice of nitrogen protecting group is paramount in multi-step synthesis. While the acid-labile Boc group is widely used, alternative protecting groups such as Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) offer orthogonal deprotection strategies, enabling selective manipulation of different functional groups within a molecule.
N-Cbz- and N-Fmoc-2-(hydroxymethyl)azepane
The Cbz group is readily cleaved by hydrogenolysis, while the Fmoc group is base-labile. This orthogonality allows for synthetic routes where acid-sensitive or base-sensitive functional groups are present.
Comparison of Protecting Group Lability:
| Protecting Group | Cleavage Condition | Stability |
| Boc | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |
| Cbz | Hydrogenolysis (e.g., H2, Pd/C) | Acid, Base |
| Fmoc | Base (e.g., Piperidine in DMF) | Acid, Hydrogenolysis |
Synthetic Workflow Visualization:
Caption: Orthogonal protection strategies for 2-(hydroxymethyl)azepane.
De Novo Synthesis from Acyclic Precursors
Constructing the azepane ring from acyclic starting materials provides the greatest flexibility in introducing a wide range of substituents at various positions of the ring. Several powerful synthetic methodologies can be employed for this purpose.
Ring-Closing Metathesis (RCM)
RCM is a powerful tool for the formation of cyclic alkenes. A suitably functionalized acyclic diene precursor can be cyclized to form a tetrahydroazepine, which can then be reduced to the corresponding azepane.
Reductive Amination
Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is a classic and effective method for the synthesis of cyclic amines, including azepanes.
Dearomative Ring Expansion of Nitroarenes
A modern and highly versatile approach involves the photochemical dearomative ring expansion of nitroarenes.[2][3] This method allows for the direct conversion of readily available substituted nitroaromatics into polysubstituted azepanes in a two-step process.[2][3] This strategy offers a significant advantage in accessing complex substitution patterns that are difficult to achieve through traditional methods.[2]
Experimental Protocol: Photochemical Dearomative Ring Expansion
-
A solution of the substituted nitroarene and a phosphite, such as P(Oi-Pr)3, in an appropriate solvent is irradiated with blue light at room temperature.[2]
-
This photochemical step transforms the six-membered aromatic ring into a seven-membered 3H-azepine derivative.[2][3]
-
The resulting azepine is then subjected to hydrogenolysis (e.g., H2, Pd/C) to afford the fully saturated, polysubstituted azepane.[2][3]
Comparative Overview of Azepane Synthesis Strategies:
| Strategy | Key Features | Advantages | Disadvantages |
| Functionalization of Pre-formed Ring | Modification of existing azepane scaffold | Fewer steps for simple derivatives | Limited diversity of substitution patterns |
| Ring-Closing Metathesis | Formation of a C=C bond within the ring | Good functional group tolerance | Requires synthesis of diene precursor; potential for catalyst poisoning |
| Reductive Amination | Intramolecular cyclization of an amino-carbonyl compound | Utilizes common reactions | May require multi-step synthesis of the linear precursor |
| Dearomative Ring Expansion | Transformation of an aromatic ring into an azepane | High diversity of substitution patterns from readily available starting materials | Requires photochemical setup; substrate scope may be limited by electronics of the nitroarene |
Logical Relationship of Synthetic Strategies:
Caption: Synthetic pathways to functionalized azepanes.
Conclusion
While tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate remains a valuable and convenient building block, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. The choice of reagent or strategy will ultimately depend on the specific target molecule, the desired substitution pattern, and the overall synthetic plan. By considering smaller ring analogues, employing orthogonal protecting groups, and embracing powerful de novo ring synthesis methodologies such as dearomative ring expansion, researchers can significantly expand their capabilities in the synthesis of novel and diverse azepane-containing molecules for drug discovery and development.
References
-
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
Sources
A Comparative Guide to the Synthesis of Chiral Azepane Building Blocks: Chiral Pool vs. Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1] Its inherent three-dimensional character offers a pathway to explore new chemical space, a significant advantage in the quest for novel therapeutics with improved potency and selectivity.[2] However, the construction of enantiomerically pure azepanes presents a considerable synthetic challenge due to the entropic and kinetic barriers associated with forming a seven-membered ring.[1][3] This guide provides an in-depth comparison of the two primary strategies for accessing these valuable chiral building blocks: chiral pool synthesis and asymmetric synthesis.
Section 1: Chiral Pool Synthesis: A Reliable Path from Nature's Building Blocks
Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds, such as amino acids and carbohydrates, as starting materials.[4] This approach elegantly transfers the existing stereochemistry of the starting material to the final azepane product, offering a predictable and often robust route to specific stereoisomers.
The Underlying Principle
The core tenet of chiral pool synthesis is the chemical modification of a readily available chiral molecule to construct the desired target without affecting the original stereocenter(s). For azepane synthesis, amino acids like L-proline and L-lysine are particularly common starting points due to their inherent nitrogen atom and stereochemistry.[5][6] The synthesis typically involves a series of functional group manipulations and a key ring-closing step to form the seven-membered ring.
Advantages and Rationale:
-
Stereochemical Fidelity: The most significant advantage is the high enantiopurity of the final product, which is directly derived from the starting material. This eliminates the need for chiral separations or the development of complex asymmetric catalysts.
-
Cost-Effectiveness for Certain Targets: When the desired azepane structure is closely related to an abundant natural product, this method can be highly economical.[4]
-
Predictability: The synthetic routes are often well-established, leading to predictable outcomes and easier troubleshooting.
Limitations and Considerations:
-
Limited Structural Diversity: The range of achievable azepane structures is inherently constrained by the available chiral starting materials. Accessing "unnatural" stereoisomers or substitution patterns can be difficult or impossible.
-
Lengthy Synthetic Sequences: The conversion of a chiral starting material into the target azepane can sometimes require multiple steps, potentially lowering the overall yield and increasing the cost.
-
Protection/Deprotection Steps: The presence of multiple functional groups in the starting materials often necessitates a series of protection and deprotection steps, which can add complexity to the synthesis.
Workflow & Experimental Protocol: Chiral Pool Synthesis of a Disubstituted 1,4-Diazepane
A representative example of chiral pool synthesis is the preparation of 1,2,4-trisubstituted 1,4-diazepanes from enantiomerically pure amino acids.[5] This strategy employs a late-stage diversification approach where the core diazepane ring is formed via an intramolecular coupling reaction.[5]
Caption: General workflow for chiral pool synthesis of a 1,4-diazepane derivative.
Step-by-Step Protocol:
-
Precursor Synthesis: An enantiomerically pure amino acid (e.g., L-alanine) is first N-alkylated, followed by coupling with a second amino acid ester to generate a linear dipeptide-like precursor.[5]
-
Saponification: The ester group of the linear precursor is saponified to the corresponding carboxylic acid.
-
Intramolecular Cyclization (Key Step): The resulting amino acid is then subjected to intramolecular amide bond formation using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the seven-membered diazepanone ring.[5]
-
Reduction: The amide carbonyl of the diazepanone is reduced to a methylene group using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final 1,4-diazepane scaffold.
-
Diversification: Further functionalization can be carried out at various positions to generate a library of derivatives.[5]
Section 2: Asymmetric Synthesis: Crafting Chirality from Achiral Precursors
Asymmetric synthesis builds the chiral azepane scaffold from achiral or racemic starting materials through the use of a chiral catalyst or auxiliary. This approach offers significantly greater flexibility in designing novel azepane structures.
The Underlying Principle
The essence of asymmetric synthesis is the creation of one or more stereocenters in a substrate-controlled or catalyst-controlled manner. Key strategies for asymmetric azepane synthesis include:
-
Catalytic Asymmetric Hydrogenation: Chiral metal catalysts (e.g., Ru-, Rh-, Ir-based) are used to hydrogenate a prochiral enamine or imine precursor, leading to the formation of a chiral amine with high enantioselectivity.[7][8]
-
Ring-Closing Metathesis (RCM): This powerful reaction uses ruthenium or molybdenum catalysts to form the seven-membered ring from a diene precursor.[9][10] Asymmetry can be introduced before or after the RCM step.
-
Organocatalysis: Chiral small organic molecules are used to catalyze reactions such as Michael additions or annulations to construct the chiral azepane ring system.[11][12]
-
C-H Activation/Functionalization: Transition metal-catalyzed enantioselective C-H activation allows for the direct introduction of functionality onto the azepane core or its precursors.[11]
Advantages and Rationale:
-
High Structural Diversity: This approach is not limited by the availability of natural chiral starting materials, enabling access to a vast array of substitution patterns and stereoisomers.[13]
-
Convergent and Efficient Routes: Asymmetric methods can often lead to more convergent and shorter synthetic routes compared to chiral pool synthesis.
-
Scalability: Many catalytic asymmetric reactions are scalable, making them suitable for the large-scale production of drug candidates.[14][15]
Limitations and Considerations:
-
Catalyst Development and Cost: The development of highly efficient and selective chiral catalysts can be challenging and expensive. Precious metal catalysts, in particular, can be a significant cost driver.
-
Optimization Required: Asymmetric reactions often require extensive optimization of reaction conditions (catalyst, ligand, solvent, temperature) to achieve high yields and enantioselectivities.
-
Substrate Specificity: A catalyst that works well for one substrate may not be effective for another, necessitating re-optimization for different target molecules.
Workflow & Experimental Protocol: Asymmetric Synthesis via Catalytic Reductive Cyclization
A modern example of asymmetric synthesis is the copper-catalyzed intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines to afford dibenzo[b,d]azepines containing both central and axial stereogenic elements.[16]
Caption: General workflow for asymmetric synthesis of a dibenzo[b,d]azepine derivative.
Step-by-Step Protocol:
-
Substrate Preparation: The starting 2'-vinyl-biaryl-2-amine is condensed with an appropriate aldehyde or ketone to form the corresponding prochiral 2'-vinyl-biaryl-2-imine substrate.[16]
-
Catalyst Formation: The active chiral catalyst is typically formed in situ by mixing a copper(I) source (e.g., CuI) with a chiral bisphosphine ligand (e.g., Ph-BPE).[16]
-
Asymmetric Reductive Cyclization (Key Step): The imine substrate is treated with the chiral copper catalyst in the presence of a hydrosilane (e.g., (EtO)2MeSiH) at room temperature. The catalyst orchestrates the intramolecular cyclization and reduction, creating the chiral azepine ring with high diastereo- and enantioselectivity.[16]
-
Work-up and Purification: The reaction is quenched, and the enantioenriched azepane product is isolated and purified using standard techniques like column chromatography.
Head-to-Head Comparison: Chiral Pool vs. Asymmetric Synthesis
| Feature | Chiral Pool Synthesis | Asymmetric Synthesis |
| Stereochemical Control | Excellent (derived from starting material) | Excellent (catalyst/reagent controlled) |
| Structural Diversity | Limited by available chiral precursors | High, allows for novel scaffolds[13] |
| Route Development | Often well-established, but can be lengthy | Requires catalyst/reaction optimization |
| Scalability | Dependent on starting material availability | Generally good, especially for catalytic methods[14][15] |
| Cost-Effectiveness | High for simple targets from abundant sources[4] | Can be high due to catalyst costs, but efficient for complex targets |
| Predictability | High | Moderate to high, once optimized |
| Access to Enantiomers | Often difficult or requires a different starting material | Often readily accessible by using the opposite enantiomer of the catalyst |
Conclusion: Choosing the Right Strategy
The choice between chiral pool and asymmetric synthesis for constructing azepane building blocks is highly dependent on the specific research or development goals.
Chiral pool synthesis remains a highly valuable and practical approach, particularly in academic settings or early-stage discovery when a target molecule is structurally similar to a readily available and inexpensive natural product. Its reliability and predictable stereochemical outcome are significant assets.
Asymmetric synthesis , on the other hand, offers unparalleled flexibility and is the superior strategy for exploring novel chemical space and developing proprietary drug candidates.[2] While it may require a greater initial investment in methods development, the ability to fine-tune the structure and access both enantiomers of a target molecule provides a critical advantage in modern drug discovery.[16] The continued development of more efficient and robust catalytic systems will further solidify the dominance of asymmetric synthesis in the large-scale production of complex chiral azepanes.
References
-
Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society, 128(7), 2178–2179. [Link]
-
Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
-
Moran, J., et al. (2023). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 5729. [Link]
-
Newhouse, T. R., & Wiberg, K. B. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 51(7), 1724-1736. [Link]
-
Wang, Z., et al. (2024). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Journal of the American Chemical Society. [Link]
-
Schepmann, D., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry, 25(17), 4747-4760. [Link]
-
Wang, Y., et al. (2019). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 10(33), 7769-7774. [Link]
-
Eastgate, M. D., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate Derivatives. The Journal of Organic Chemistry, 76(8), 2820-2828. [Link]
-
Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(3), 358-366. [Link]
-
Sherman, D. H., et al. (2021). A Chiral-Pool-Based Strategy to Access trans-syn-Fused Drimane Meroterpenoids: Chemoenzymatic Total Syntheses of Polysin, N‑Acetyl-polyveoline and the Chrodrimanins. Journal of the American Chemical Society, 143(43), 18046-18052. [Link]
-
Eastgate, M. D., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry, 76(8), 2820-2828. [Link]
-
Donohoe, T. J., et al. (2010). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 12(20), 4544-4547. [Link]
-
Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
-
Eastgate, M. D., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry, 76(8), 2820-2828. [Link]
-
Chandrasekhar, S., et al. (2006). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 4(9), 1655-1657. [Link]
-
Enders, D., et al. (2022). Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[b]azepines/oxepines. Organic Letters, 24(40), 7349-7353. [Link]
-
Fan, Q.-H., et al. (2019). Asymmetric Hydrogenation of Dibenzo[c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts. Organic Letters, 21(14), 5538-5541. [Link]
-
Beak, P., & Lee, S. J. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society, 128(7), 2178–2179. [Link]
-
El-Faham, A., & Al-Sehemi, A. G. (2024). Azepines, Chemistry, Synthesis and Reactions. STM Journals. [Link]
-
Thour, A., et al. (2017). Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction. Tetrahedron, 73(47), 6649-6656. [Link]
-
Kumar, A., & Kumar, V. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Catalysts, 13(7), 1083. [Link]
-
D'hooghe, M., et al. (2012). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. The Journal of Organic Chemistry, 77(1), 643-652. [Link]
-
Aeyad, T. (2015). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]
-
Christoffers, J., et al. (2018). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 2018(20-21), 2534-2541. [Link]
-
Eyler, D. E., & Green, R. (2016). Molecular insights into protein synthesis with proline residues. The EMBO Journal, 35(22), 2417-2418. [Link]
-
Belokon, Y. N., et al. (1998). Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 63(12), 3940-3948. [Link]
-
Carretero, J. C., et al. (2014). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters, 16(21), 5664-5667. [Link]
-
Raines, R. T., & Shoulders, M. D. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(13), 5164–5175. [Link]
-
Leonori, D., et al. (2022). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. Angewandte Chemie International Edition, 61(39), e202207399. [Link]
-
Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society, 128(7), 2178-2179. [Link]
-
Fan, Q.-H., et al. (2018). Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry, 42(18), 15065-15069. [Link]
-
Pignataro, L., et al. (2024). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. European Journal of Organic Chemistry, 27(39), e202400599. [Link]
-
Per-Jean, G., et al. (2021). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 53(8), 1167-1181. [Link]
Sources
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Hydrogenation of Dibenzo[ c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of specialized chemical reagents like tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) and associated operational and disposal plans.
Hazard Assessment: Understanding the Risks
While a comprehensive toxicological profile for tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate is not extensively documented in publicly available literature, a critical evaluation of its chemical structure and data from analogous compounds allows for a reasoned assessment of its potential hazards. Structurally, it is a BOC-protected amino alcohol. Safety data for similar compounds indicate potential for skin, eye, and respiratory irritation. Some carboxylate compounds can cause severe skin burns and eye damage.[1][2][3] Therefore, a cautious approach assuming the substance is hazardous upon contact, inhalation, and ingestion is warranted.
Potential Hazards Include:
-
Skin Irritation/Corrosion: May cause skin irritation or burns upon direct contact.[1]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][4]
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate.
Hand Protection
-
Glove Type: Chemical-resistant gloves are required. Nitrile or neoprene gloves are preferred.[5][6] Always check the manufacturer's glove compatibility data for the specific chemical being handled.
-
Gloving Practice: Double gloving is required for any handling procedure.[7] This provides an additional layer of protection against tears and permeation. Gloves should be changed every 30 minutes or immediately if they are damaged or suspected of being contaminated.[7]
Eye and Face Protection
-
Primary Protection: Chemical safety goggles are mandatory at all times in the laboratory.[6] Eyeglasses are not a substitute for appropriate safety goggles.[7]
-
Secondary Protection: A full-face shield should be worn over safety goggles when there is a risk of splashes or splattering, such as during bulk transfers or when handling heated solutions.[8][9]
Body Protection
-
Lab Coat/Gown: A long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, back-closing chemical-resistant gown is recommended.[5][7]
-
Apron: A chemically impervious apron, such as one made of PVC or rubber, should be worn over the lab coat or gown during tasks with a high splash potential.[9]
-
Footwear: Closed-toe shoes are mandatory. For situations with a significant spill risk, chemical-resistant boots should be worn.[8][9]
Respiratory Protection
-
Engineering Controls: All handling of tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Respirator Use: If engineering controls are not sufficient or during emergency situations such as a large spill, a NIOSH-approved respirator is necessary.[6][7] The specific type of respirator and cartridge should be selected based on a formal risk assessment.
PPE Selection and Usage Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for various laboratory tasks involving tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate.
Caption: PPE selection workflow based on the laboratory task.
Summary of Recommended PPE
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves | Safety Goggles | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Transferring Solutions | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Spill Cleanup | Double Nitrile Gloves | Safety Goggles & Face Shield | Chemical Resistant Gown/Coverall[7] | NIOSH-approved Respirator |
Step-by-Step PPE Donning and Doffing Procedure
Donning (Putting On):
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Coat: Don the lab coat or gown, ensuring it is fully fastened.
-
Gloves (First Pair): Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown.
-
Respiratory Protection (if required): Perform a seal check for the respirator.
-
Eye/Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves (Second Pair): Don the second pair of gloves over the first pair.
Doffing (Taking Off):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown/Coat: Remove the gown or lab coat by rolling it down and away from the body.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye/Face Protection: Remove the face shield and goggles.
-
Respiratory Protection (if used): Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash hands again thoroughly.
Operational and Disposal Plans
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store in a designated corrosives area.[1]
-
Incompatible with strong oxidizing agents.[1]
Disposal:
-
Dispose of waste and contaminated materials in a designated, labeled hazardous waste container.
-
All disposals must be handled by an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water or shower.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
Ingestion: Rinse mouth. DO NOT induce vomiting.[1]
-
In all cases of exposure, seek immediate medical attention and call a poison center or doctor.[1]
By adhering to these stringent PPE protocols and handling guidelines, you can significantly mitigate the risks associated with tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate, ensuring a safe and productive research environment.
References
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Carboline. (2022, April 6). Safety Data Sheet. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (C12H23NO3). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. msds.carboline.com [msds.carboline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
